Ethyl phenyl sulfate

Description

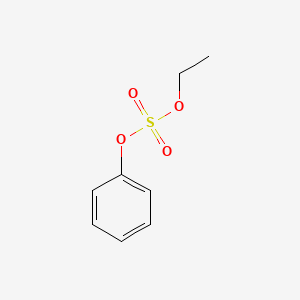

Ethyl phenyl sulfate (CAS 41795-33-9) is an organic sulfate ester characterized by a phenyl group linked to a sulfate moiety via an ethyl bridge. Its molecular formula is C₈H₁₀O₄S, derived from the combination of a phenyl ring (C₆H₅), an ethyl group (C₂H₅), and a sulfate group (SO₄) . This compound has garnered attention in biomedical research, particularly as a gut metabolite detectable in human urine. Studies suggest its role as a biomarker for metabolic processes, with electrochemical sensors developed for its quantification .

Properties

CAS No. |

41795-33-9 |

|---|---|

Molecular Formula |

C8H10O4S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

ethyl phenyl sulfate |

InChI |

InChI=1S/C8H10O4S/c1-2-11-13(9,10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

PFJCGWXJUOZSJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfation of 4-Ethylphenol

The most common synthetic route involves the sulfation of 4-ethylphenol using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H). Key steps include:

- Sulfation : 4-Ethylphenol reacts with sulfuric acid at 40–60°C for 2–4 hours, forming ethyl phenyl sulfate.

- Neutralization : The acidic product is neutralized with potassium hydroxide (KOH) or sodium hydroxide (NaOH) to yield the potassium or sodium salt.

Optimization Parameters :

- Molar Ratio : A 1:1.25 molar ratio of 4-ethylphenol to H₂SO₄ maximizes yield while minimizing side reactions.

- Temperature Control : Maintaining temperatures below 60°C prevents desulfation and decomposition.

Yield : 70–85% (isolated as potassium salt).

Chlorosulfonic Acid-Mediated Sulfation

Chlorosulfonic acid offers higher reactivity, enabling sulfation at lower temperatures (20–40°C). The process involves:

- Sulfation : 4-Ethylphenol is treated with ClSO₃H in dichloromethane, forming the chlorosulfate intermediate.

- Quenching : Hydrolysis with ice water followed by neutralization with KOH yields this compound.

Advantages :

Biosynthetic and Enzymatic Pathways

Microbial Degradation and Hepatic Sulfation

This compound is a metabolite of tyrosine and phenylalanine in the human gut. The pathway involves:

- Decarboxylation : Gut microbiota convert 4-hydroxyphenylpropionic acid (4-HPPA) to 4-ethylphenol via decarboxylation.

- Sulfotransferase Activity : Hepatic sulfotransferases (SULT1A1/2) catalyze the sulfation of 4-ethylphenol using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

Key Findings :

- Binding Affinity : Sulfation increases water solubility, facilitating renal excretion. However, binding to serum albumin delays clearance.

- Enzyme Kinetics : SULT1A1 exhibits a Kₘ of 0.48 × 10⁵ L/mol for 4-ethylphenol, indicating high substrate specificity.

Industrial-Scale Production Methods

Continuous Stirred Tank Reactors (CSTRs)

Large-scale synthesis employs CSTRs to ensure consistent mixing and temperature control:

- Reagents : 4-Ethylphenol and H₂SO₄ are fed continuously into the reactor at 50–60°C.

- Neutralization : The effluent is neutralized with KOH and purified via crystallization.

Operational Data :

| Parameter | Value |

|---|---|

| Residence Time | 2–5 minutes |

| Throughput | 500–1,000 kg/day |

| Purity | ≥98% |

Microwave-Assisted Sulfation

Recent advances utilize microwave irradiation to accelerate sulfation:

- Reaction Conditions : SO₃-pyridine complex in acetonitrile, heated at 100°C for 10–15 minutes.

- Yield Enhancement : Microwave energy reduces reaction time by 80% compared to conventional heating.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| H₂SO₄ Sulfation | 70–85 | 95–98 | High | Moderate |

| ClSO₃H Sulfation | 80–90 | 95–99 | Moderate | High |

| Enzymatic | 50–60 | 90–95 | Low | Very High |

| Microwave-Assisted | 85–95 | 97–99 | Low | High |

Key Insights :

- Chemical Methods dominate industrial production due to scalability and cost-effectiveness.

- Enzymatic Pathways are limited by low yields but critical for biomedical research.

Challenges and Innovations

Desulfation and Stability

This compound is prone to hydrolysis under acidic or high-temperature conditions. Strategies to enhance stability include:

Chemical Reactions Analysis

Protein Binding Interactions

4-EPS interacts with bovine serum albumin (BSA) via static quenching, forming a stable complex. Key findings include:

-

Fluorescence quenching : BSA’s intrinsic fluorescence decreases linearly with increasing 4-EPS concentration (2–200 μM) .

-

Binding parameters :

-

Thermodynamic data :

Table 2: Thermodynamic Parameters of 4-EPS-BSA Interaction

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG | −26.257 kJ/mol | Spontaneous process |

| ΔH | +28.74 kJ/mol | Endothermic interaction |

| ΔS | +8.49 J/mol·K | Hydrophobic forces dominant |

Structural Modifications in BSA

-

FTIR spectroscopy : BSA’s amide I (1641 → 1654 cm⁻¹) and amide II (1543 → 1547 cm⁻¹) bands shift upon 4-EPS binding, indicating secondary structural changes .

-

Molecular docking : 4-EPS binds BSA with a score of −5.28 kcal/mol, interacting with residues like Lys-294 and Asp-450 via hydrogen bonds and hydrophobic contacts .

Excretion and Retention Mechanisms

-

Albumin binding : 4-EPS binds serum albumin, reducing renal clearance and prolonging systemic retention .

-

Amphipathic ethyl chain : Enhances binding to non-polar albumin surfaces, complicating excretion .

Environmental Degradation Pathways

While direct atmospheric reactions of 4-EPS are less studied, ethylbenzene derivatives (precursors) react with hydroxyl radicals (·OH) to form intermediates like 5-ethyl-6-oxo-2,4-hexadienal, with activation energies of ~6.10 kcal/mol .

Scientific Research Applications

Ethyl phenyl sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

Ethyl phenyl sulfate can be compared to other sulfate esters such as mthis compound and butyl phenyl sulfate. While all these compounds share a common sulfate ester functional group, their reactivity and applications can vary significantly based on the alkyl group attached to the sulfate. This compound is unique in its balance of reactivity and stability, making it particularly useful in a variety of chemical and industrial applications.

Comparison with Similar Compounds

Alkyl Sulfates: Diethyl Sulfate

Diethyl sulfate (CAS 64-67-5, C₄H₁₀O₄S) is a simpler alkyl sulfate ester with two ethyl groups attached to the sulfate core. Unlike ethyl phenyl sulfate, it lacks aromaticity and is primarily used in industrial applications:

- Applications : Intermediate in dye, pigment, and textile chemical synthesis .

- Hazards: Classified as a carcinogen and vesicant, rapidly absorbed through the skin. Safety protocols mandate strict handling due to its toxicity .

| Parameter | This compound | Diethyl Sulfate |

|---|---|---|

| Molecular Formula | C₈H₁₀O₄S | C₄H₁₀O₄S |

| Aromatic Component | Yes (phenyl) | No |

| Primary Use | Biomedical research | Industrial synthesis |

| Toxicity | Limited data | High (carcinogenic) |

Aryl Sulfates: 4-Vinylphenol Sulfate and 4-Ethylphenyl Sulfate

4-Vinylphenol sulfate (C₈H₈O₄S) and 4-ethylphenyl sulfate (C₈H₁₀O₄S) are structurally analogous to this compound, differing in substituents on the phenyl ring:

- 4-Vinylphenol Sulfate: Contains a vinyl group (-CH=CH₂) at the para position. Classified under phenylsulfates, it is studied for its biological activity but lacks industrial applications .

- 4-Ethylphenyl Sulfate : Features an ethyl substituent at the para position. Like this compound, it is a gut metabolite and biomarker, with electrochemical detection methods validated in urine samples .

| Parameter | This compound | 4-Ethylphenyl Sulfate | 4-Vinylphenol Sulfate |

|---|---|---|---|

| Substituent Position | Ethyl on benzene | Ethyl at para position | Vinyl at para position |

| Biological Relevance | Gut metabolite | Gut metabolite | Under investigation |

| Detection Methods | Electrochemical sensors | Electrochemical sensors | Not specified |

Sulfonate and Sulfone Derivatives

Compounds like ethyl (phenylsulfonyl)acetate (C₁₀H₁₂O₅S) and trithio ester with sulfate ethyl sulfone differ in functional groups:

- Ethyl (phenylsulfonyl)acetate : Contains a sulfonyl (-SO₂) group instead of sulfate. It is used in organic synthesis but lacks significant biomedical relevance .

- Trithio Esters with Sulfate Groups : Applied in textile and paper industries for enhancing adhesion between fibers and polymers. These compounds enable chemical bonding via sulfate ethyl sulfone groups .

Q & A

Q. What analytical methods are recommended for detecting and quantifying ethyl phenyl sulfate in biological matrices?

this compound can be identified and quantified using liquid chromatography–mass spectrometry (LC-MS) due to its high sensitivity and specificity for sulfate-conjugated metabolites. For structural confirmation, tandem mass spectrometry (MS/MS) is critical to differentiate it from structurally similar compounds. Calibration curves should be prepared using deuterated internal standards (e.g., d₅-ethyl phenyl sulfate) to account for matrix effects .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the sulfate ester linkage and phenyl group orientation. High-resolution mass spectrometry (HRMS) further validates molecular weight. Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm, ensuring a single peak with ≥95% purity .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the dose-dependent effects of this compound on cellular oxidative stress?

- Cell Model : Use immortalized cell lines (e.g., renal tubular cells) to ensure reproducibility.

- Dose Range : Test concentrations spanning 0.1–10 mmol/L, based on prior studies showing glutathione depletion at ≥0.2 mmol/L .

- Controls : Include untreated controls and antioxidants (e.g., exogenous glutathione) to confirm oxidative stress pathways.

- Endpoints : Measure glutathione levels (via Ellman’s assay), reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA), and apoptosis markers (Annexin V/PI staining) .

Q. How can conflicting data on this compound’s impact on glutathione homeostasis be resolved?

Discrepancies may arise from differences in exposure duration, cell type, or metabolite stability. For example:

- Short-term exposure (5 hours) may deplete glutathione due to acute ROS generation, while long-term exposure (24 hours) could trigger compensatory mechanisms (e.g., upregulation of γ-glutamylcysteine synthetase) .

- Validate findings using orthogonal methods (e.g., Western blotting for antioxidant enzymes) and replicate across multiple cell models .

Q. What methodologies ensure reproducibility in this compound studies, particularly in sample preparation?

- Subsampling : Use homogenized samples and validated protocols for aliquot division to minimize heterogeneity .

- Storage : Store samples at -80°C with protease inhibitors to prevent sulfate ester hydrolysis.

- Documentation : Report all pre-analytical steps (e.g., centrifugation speed, lysis buffers) to enable replication .

Methodological Guidelines

Q. How should researchers address potential artifacts in this compound metabolism studies?

- Enzyme Inhibition : Co-treat cells with sulfotransferase inhibitors (e.g., pentachlorophenol) to confirm sulfate conjugation dependency .

- Metabolite Stability : Perform stability tests under physiological conditions (pH 7.4, 37°C) to rule out non-enzymatic degradation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.